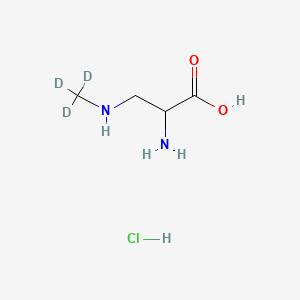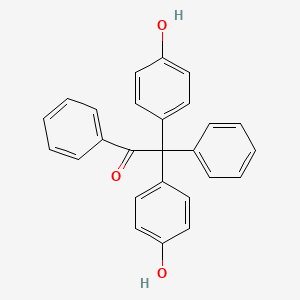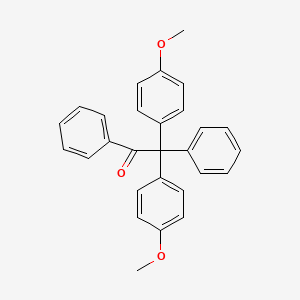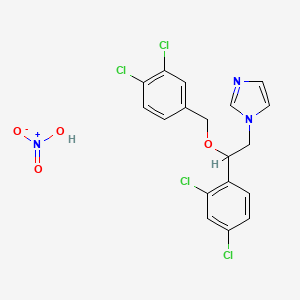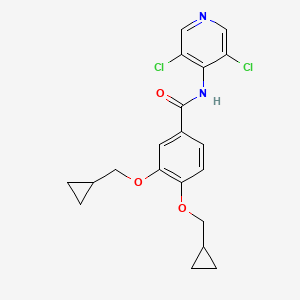![molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3](/img/structure/B588324.png)
2,7-Dimethylbenz[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylbenz[a]anthracene, also known as 7,12-Dimethylbenz[a]anthracene (DMBA), is a polycyclic aromatic hydrocarbon (PAH) that has been found in tobacco smoke and diesel exhaust . It is an immunosuppressor and a powerful organ-specific laboratory carcinogen . DMBA is widely used in many research laboratories studying cancer .
Molecular Structure Analysis
The molecular structure of DMBA can be represented by the chemical formula C20H16 . It is also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
DMBA has a molar mass of 256.348 g·mol−1 and a melting point of 122 to 123 °C (252 to 253 °F; 395 to 396 K) . It is a carcinogenic organic pollutant generated from the incomplete combustion of gasoline and coal .Scientific Research Applications
Binding to DNA
2,7-Dimethylbenz[a]anthracene (DMBA), a carcinogenic polycyclic aromatic hydrocarbon, has been investigated for its ability to bind covalently to DNA. Blackburn et al. (1975) studied the photochemical and metabolic binding of DMBA to DNA, discovering that a significant proportion of the tritium from DMBA is displaced when bound to DNA both in vitro and in vivo (Blackburn et al., 1975).
Metabolic Activation Systems
The metabolic activation of DMBA in cellular systems and liver homogenates has shown important differences, suggesting potential limitations in using liver homogenates for short-term assays for carcinogens. Bigger et al. (1980) highlighted the risk of misleading results due to these differences (Bigger et al., 1980).
Effects on Tumor Growth
DMBA has been shown to significantly enhance the transplantability and stimulate the growth of a pituitary tumor in rats. Fang and Refetoff (1974) found that DMBA is more effective than estrogen in this regard, with a combination of both showing a synergistic effect (Fang & Refetoff, 1974).
DNA Interaction Studies
Moschel et al. (1977) isolated hydrocarbon-deoxyribonucleoside products from the DNA of mouse embryo cells exposed to DMBA, indicating that DMBA is metabolically activated for DNA binding through the generation of a diol-oxide (Moschel, Baird, & Dipple, 1977). Additionally, the carcinogen-deoxyribonucleoside adducts in DMBA-modified DNA were found to be sensitive to acid-catalyzed hydrolysis, as studied by Dipple et al. (1985) (Dipple, Moschel, Pigott, & Tondeur, 1985).
Effects on Enzymatic Activity
Nebert et al. (1972) investigated the relationship between mouse skin tumorigenesis initiated by DMBA and genetic differences in aryl hydrocarbon hydroxylase induction, finding no relation to tumorigenesis (Nebert, Benedict, Gielen, Oesch, & Daly, 1972).
Mechanism of Action
DMBA is an immunosuppressor and a potent organ-specific carcinogen . It undergoes metabolic activation by numerous enzymes, including the cytochrome P450 (CYP450) isoform CYP1B1, as well as microsomal epoxide hydrolase (mEH), producing a variety of reactive metabolites that form DNA adducts in vivo . DMBA serves as a tumor initiator .
Safety and Hazards
Future Directions
DMBA is widely used in research laboratories studying cancer . Future research may focus on exploring the protective effects against DMBA-induced breast tumors , and the influence of the rate of DMBA metabolic activation on its binding to epidermal DNA and skin carcinogenesis . Further studies are also needed to understand the mechanism of DMBA-induced lymphoid toxicity .
properties
IUPAC Name |
2,7-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBKKYXTKBXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-(1-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B588242.png)

